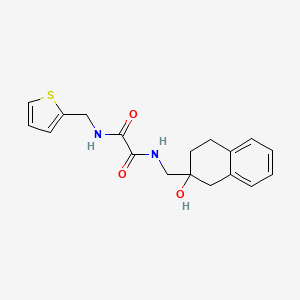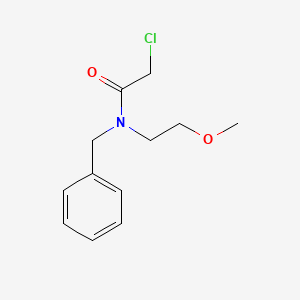
3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as DAAOI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazolidinedione and azetidinone, and it has been found to possess a wide range of biological activities that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Antinociceptive Effects
Imidazolidine derivatives, including hydantoins, have been studied for their antinociceptive (pain-relieving) properties. One study focused on a hydantoin derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), highlighting its effectiveness in treating neuropathic pain through probable anti-inflammatory mechanisms without affecting motor coordination or anxiety behavior in mice (Queiroz et al., 2015).
Chemical Synthesis and Transformation
Research on the transformation of imidazolidin-2,4-diones to 4H-imidazoles demonstrates the chemical versatility of these compounds. For instance, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirines with 5,5-disubstituted hydantoins yielded 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles, showcasing the potential for generating diverse heterocyclic structures (Schläpfer-Dähler et al., 1992).
Anticancer Properties
Novel derivatives of spirohydantoin have been investigated for their anticancer properties, particularly against leukemia cells. These studies reveal that such compounds can induce growth inhibition followed by apoptosis in cancer cells, suggesting a potential therapeutic use in leukemia treatment (Kavitha et al., 2009).
Antimicrobial and Antioxidant Activities
Azetidinone and thiazolidinone moieties linked to an indole nucleus have been synthesized and assessed for their antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. Some compounds exhibited significant activities, highlighting the potential for developing new therapeutic agents (Saundane & Walmik, 2013).
Antidepressant Activity
The compound 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione demonstrated potential antidepressant activity in mice without inhibiting the uptake of biogenic amines or monoamine oxidase activity. This suggests a novel mechanism of action different from traditional antidepressants (Wessels et al., 1980).
Propiedades
IUPAC Name |
3-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-3-4-12(10(2)5-9)14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h3-5,11H,6-8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEAEFKFKLBJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol](/img/structure/B2916959.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)
![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)
![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)
![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)
![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)
